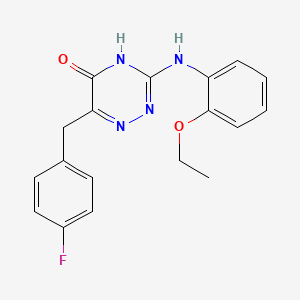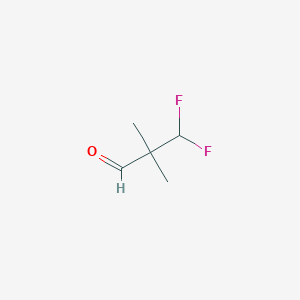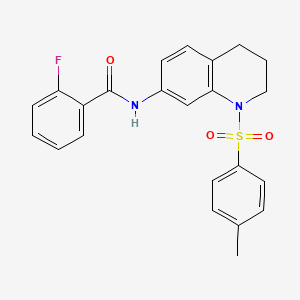![molecular formula C18H19N3O2 B2509021 N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide CAS No. 1311625-40-7](/img/structure/B2509021.png)
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. This compound is also known as GNE-272 and is classified as a small molecule inhibitor. It has been found to have a high affinity for a specific protein target, making it a promising candidate for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves the inhibition of a specific protein target. This protein target is involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting this protein target, N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can potentially disrupt these cellular processes and lead to the death of cancer cells or the suppression of immune responses in autoimmune diseases.
Biochemical and Physiological Effects
Studies have shown that N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide can have various biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to suppress immune responses in autoimmune diseases by inhibiting the production of certain cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide in lab experiments is its high affinity for a specific protein target. This makes it a potent inhibitor and allows for the study of the effects of inhibiting this protein target. However, one limitation is that it may not be effective against all types of cancer or autoimmune diseases.
Orientations Futures
There are several future directions for the study of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide. One direction is the study of its effectiveness in combination with other drugs or treatments. Another direction is the study of its potential use in other diseases or conditions beyond cancer and autoimmune diseases. Additionally, further research is needed to understand the long-term effects and potential toxicity of this compound.
Méthodes De Synthèse
The synthesis of N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide involves several steps. The first step is the synthesis of 3-(pyridin-3-yl)methoxybenzaldehyde, which is then reacted with 2-methyl-3-butenenitrile to form the intermediate product. The final step involves the reaction of the intermediate product with 4-bromobenzoyl chloride to yield the desired product.
Applications De Recherche Scientifique
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide has been extensively studied for its potential therapeutic applications. It has been found to have inhibitory effects on certain protein targets, making it a potential candidate for the treatment of various diseases such as cancer, autoimmune diseases, and inflammatory disorders.
Propriétés
IUPAC Name |
N-(1-cyano-2-methylpropyl)-3-(pyridin-3-ylmethoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c1-13(2)17(10-19)21-18(22)15-6-3-7-16(9-15)23-12-14-5-4-8-20-11-14/h3-9,11,13,17H,12H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBFMJMFSBWORSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C#N)NC(=O)C1=CC(=CC=C1)OCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyano-2-methylpropyl)-3-[(pyridin-3-yl)methoxy]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-Oxaspiro[4.5]decane-8-carboxylic acid](/img/structure/B2508939.png)
![(2Z)-8-ethoxy-2-[(3-fluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2508940.png)

![Tert-butyl 4-[4-[(2-chloropropanoylamino)methyl]-2-fluorophenyl]piperazine-1-carboxylate](/img/structure/B2508943.png)


![N-allyl-2-(1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2508950.png)

![N-[[5-[2-(4-methoxyanilino)-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2508952.png)
![[2-Oxo-2-(thiophen-2-ylmethylamino)ethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2508955.png)


